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Ammonium magnesium phosphate hydrate

Cat. No.: B1257919
M. Wt: 155.33 g/mol
InChI Key: DRMWBNMSWMDKLG-UHFFFAOYSA-L
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Description

Historical Context and Evolution of Research on Ammonium (B1175870) Magnesium Phosphate (B84403) Hydrate (B1144303)

The study of ammonium magnesium phosphate hydrate, or struvite, initially emerged from observations of its spontaneous and often problematic precipitation. For decades, particularly since the 1960s, it was primarily recognized as a nuisance scale that formed in wastewater treatment plants. nih.gov This mineral would precipitate in areas of high turbulence, such as pumps, aerators, and pipe elbows, leading to significant operational issues and clogging. nih.govstruviteremoval.com Early research, therefore, was largely focused on preventing its formation. asabe.org Concurrently, medical researchers studied struvite as a primary component of urinary tract stones, often associated with infections by urease-producing bacteria. asabe.orgwisdomlib.org

A significant shift in the research paradigm occurred as the principles of a circular economy gained traction. The focus evolved from prevention to controlled precipitation and recovery. researchgate.net Scientists recognized that the components of struvite—nitrogen and phosphorus—were valuable nutrients. This led to the development of technologies aimed at intentionally precipitating struvite from wastewater streams, transforming a costly problem into a valuable resource recovery process. psu.eduresearchgate.net A scientometric analysis of research on the topic revealed that scientific literature on struvite began to flourish in the early 2000s and has accelerated significantly, with a major focus on its application as a fertilizer. researchgate.net More recently, research has expanded into advanced applications, including its use in the field of biomaterials. nih.govresearchgate.net

Significance of this compound in Contemporary Scientific Disciplines

The relevance of this compound spans several key scientific and engineering fields. Its multifaceted nature makes it a compound of significant contemporary interest.

Wastewater Treatment and Environmental Management : In the context of environmental science, struvite precipitation is a promising technology for nutrient recovery from wastewater. nih.gov The process effectively removes and recovers phosphorus and ammonium from waste streams like municipal sewage, industrial effluents, and agricultural runoff. struviteremoval.comchemimpex.comdiva-portal.orgscispace.com This is crucial for preventing eutrophication—the over-enrichment of water bodies with nutrients that leads to harmful algal blooms and ecological imbalance. scispace.com Technologies, including electrochemical precipitation, are being developed to enhance the efficiency of this recovery process. psu.edumdpi.com

Agriculture : The recovered struvite serves as a high-quality, slow-release fertilizer. chemimpex.comsmolecule.com It provides essential nutrients—nitrogen, phosphorus, and magnesium—in a form that has low solubility in water. researchgate.netchemimpex.com This property ensures that nutrients are released gradually into the soil, matching the uptake rate of plants and minimizing nutrient runoff, a common problem with conventional, highly soluble fertilizers. chemimpex.comtandfonline.com

Biomaterials and Biomedical Engineering : A newer and rapidly developing area of research is the use of this compound in biomedical applications. evitachem.com Due to its biocompatibility and the presence of magnesium, which is vital for cell growth and proliferation, struvite is being investigated as a bioceramic for bone regeneration. nih.gov It has been incorporated into materials like magnesium phosphate cements and hydrogels intended to fill bone defects and promote tissue regrowth. nih.govresearchgate.netnih.gov

Fundamental Chemical Principles of this compound Formation

The formation of this compound is a crystallization process governed by specific chemical and physical conditions. Understanding these principles is essential for controlling its precipitation.

The fundamental chemical reaction for struvite formation is: Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O → NH₄MgPO₄·6H₂O struviteremoval.com

This reaction shows that struvite crystals form when magnesium, ammonium, and phosphate ions are present in water in a 1:1:1 molar ratio. struviteremoval.com However, the process is influenced by several key parameters:

pH : The pH of the solution is one of the most critical factors. Struvite solubility is highly pH-dependent, with precipitation readily occurring in neutral to alkaline conditions. aidic.it The optimal pH range for precipitation is generally cited as 7.0 to 11.0. asabe.orgdpi.qld.gov.au As the pH increases within this range, the concentration of phosphate ions (PO₄³⁻) increases, which in turn increases the ionic activity product and drives the crystallization process. nih.goviwaponline.com

Table 1: Effect of pH on Struvite Precipitation and Nutrient Removal This table presents data from various studies on how pH affects struvite formation and the efficiency of nutrient removal from wastewater.

pH Level Observation Source
7.0 to 8.5 Increasing pH in this range increased PO₄-P removal from 1.4% to 98.8%. mdpi.com
8.0, 8.5, 9.0 First-order kinetic rate constants for crystal growth increased with pH, recorded as 3.7, 5.1, and 6.9 h⁻¹ respectively. mdpi.com
8.3–8.5 Achieved 61% phosphorus removal. iwaponline.com
8.5–9.5 Proposed as a specific optimal range for struvite production. iwaponline.com
10.5 Resulted in the maximum mass of struvite crystals produced from wastewater. iwaponline.com
7 to 11 Identified as the general pH range for which struvite can precipitate. asabe.org

Molar Ratios : While the theoretical stoichiometry is 1:1:1 (Mg:N:P), wastewater often has an imbalance of these ions, with ammonium typically in excess. mdpi.commdpi.com Magnesium is often the limiting component and must be added to initiate precipitation. mdpi.com Adjusting the molar ratios, for instance by using an excess of magnesium, can be used to drive the reaction and maximize phosphate removal. diva-portal.org

Temperature : Temperature has a less pronounced effect on struvite solubility compared to pH. aidic.itcore.ac.uk Some studies indicate that an increase in temperature can lead to an increase in the ionic activities, which may slightly reduce the efficiency of crystal formation. mdpi.com Temperature can also influence the morphology of the resulting crystals. mdpi.com

Crystallization Kinetics : The formation of struvite is a crystallization process that includes two main steps: nucleation (the initial formation of crystal nuclei) and crystal growth. iwaponline.com The driving force for this process is the degree of supersaturation, which is a measure of how concentrated the constituent ions are relative to their equilibrium concentration. nih.govmdpi.com Higher supersaturation leads to faster nucleation and growth. mdpi.com The kinetics of struvite crystallization are often modeled using first-order or second-order rate equations, depending on the specific conditions. aidic.itnih.gov

Table 2: Research Findings on Struvite Crystallization Kinetics This table summarizes key kinetic parameters and models from different research studies.

Kinetic Model/Parameter Finding Source
Growth Rate Dependence A second-order dependence of growth rate on supersaturation (as phosphate concentration) was observed. aidic.it
Maximum Growth Rate Crystal growth rates over 20 µm/min were measured at pH 8.5. aidic.it
First-Order Kinetics The crystallization rate constants were found to range from 1.608 to 6.534 per hour. nih.gov
Kinetic Models The mixed-suspension mixed-product removal (MSMPR) model and first-order kinetic fitting are commonly used to describe the process. nih.govmdpi.com

Thermodynamics : The thermodynamic driving force for precipitation is related to the ion activity product (IAP) and the solubility product constant (Ksp). dpi.qld.gov.aumdpi.com Precipitation occurs when the IAP exceeds the Ksp. There is a wide variation in the reported values for the solubility product of struvite (with pKsp, the negative logarithm of Ksp, ranging from 9.4 to 13.4), which reflects the complexity of the chemical systems in which it forms. digitellinc.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6MgNO5P B1257919 Ammonium magnesium phosphate hydrate

Properties

Molecular Formula

H6MgNO5P

Molecular Weight

155.33 g/mol

IUPAC Name

azanium;magnesium;phosphate;hydrate

InChI

InChI=1S/Mg.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2/q+2;;;/p-2

InChI Key

DRMWBNMSWMDKLG-UHFFFAOYSA-L

Canonical SMILES

[NH4+].O.[O-]P(=O)([O-])[O-].[Mg+2]

Synonyms

Ammonium Magnesium Phosphate
Crystals, Struvite
dittmarite
magnesium ammonium phosphate
magnesium ammonium phosphate hexahydrate
magnesium ammonium phosphate monohydrate
struvite
struvite (H3PO4-NH4-Mg (1:1:1))
Struvite Crystals

Origin of Product

United States

Synthesis Methodologies for Ammonium Magnesium Phosphate Hydrate

Controlled Chemical Precipitation Techniques for Ammonium (B1175870) Magnesium Phosphate (B84403) Hydrate (B1144303)

Controlled chemical precipitation is the most common approach for synthesizing ammonium magnesium phosphate hydrate. This method involves the reaction of magnesium, ammonium, and phosphate ions in an aqueous solution under specific conditions to induce the formation of struvite crystals.

Aqueous Precipitation from Solution Systems

Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O → MgNH₄PO₄·6H₂O

The process is typically carried out in a batch reactor where solutions of magnesium salts (e.g., magnesium chloride or magnesium sulfate), an ammonium source (e.g., ammonium chloride or ammonia solution), and a phosphate source (e.g., sodium phosphate or phosphoric acid) are mixed. The pH of the solution is a critical parameter and is often adjusted using a base, such as sodium hydroxide, to optimize the precipitation process. The optimal pH range for struvite formation is generally between 8.0 and 11.0 asabe.orgnih.gov. Within this range, the concentrations of the constituent ions are maximized for precipitation.

The formation of struvite is also influenced by the presence of other ions in the solution. For instance, calcium ions (Ca²⁺) can interfere with struvite precipitation by forming calcium phosphates mdpi.com. Therefore, controlling the chemical composition of the solution is crucial for obtaining high-purity struvite.

Influence of Initial Reactant Concentrations and Stoichiometric Ratios on this compound Synthesis

The initial concentrations of magnesium, ammonium, and phosphate ions, along with their stoichiometric ratios, significantly impact the yield and purity of the synthesized this compound. The ideal stoichiometric molar ratio for struvite formation is 1:1:1 for Mg:NH₄:P struviteremoval.com. However, in practice, it is often beneficial to use a slight excess of one of the reactants to drive the reaction towards completion and enhance the precipitation of struvite.

Research has shown that an excess of magnesium can promote the removal of phosphorus from a solution, but it can also lead to the co-precipitation of other magnesium compounds, thereby reducing the purity of the struvite deswater.com. Conversely, a stoichiometric excess of ammonium can help in the formation of relatively pure struvite mdpi.com. The supersaturation of the solution, which is a driving force for crystallization, is directly affected by the initial reactant concentrations psu.edunih.gov. Higher initial concentrations generally lead to a higher degree of supersaturation and, consequently, a faster precipitation rate psu.edunih.gov.

The presence of competing ions, such as calcium, can significantly influence the required stoichiometric ratios. When calcium is present, a higher Mg/Ca ratio is necessary to favor the formation of struvite over calcium phosphate precipitates mdpi.com.

Table 1: Effect of Mg:P Molar Ratio on Phosphorus Removal Efficiency

Mg:P Molar RatioInitial P Concentration (mg/L)pHP Removal Efficiency (%)
1.01009~65
1.21009~80
1.51009~90
2.01009>90

This table is generated based on data indicating that increasing the Mg/P molar ratio enhances phosphorus removal, with ratios above 1.2 showing significant improvement. deswater.com

Effects of Precursor Purity on Synthesized this compound

The purity of the precursor materials used in the synthesis of this compound has a direct impact on the purity of the final product. The presence of impurities in the reactant solutions can lead to their incorporation into the crystal lattice of struvite or the formation of separate, undesirable crystalline or amorphous phases.

For example, the presence of calcium ions in the magnesium source can lead to the co-precipitation of calcium phosphates, such as hydroxyapatite, particularly at higher pH values mdpi.com. Similarly, heavy metals, if present in the precursor materials, can be incorporated into the struvite crystals, which can be a concern for its application as a fertilizer.

Studies have demonstrated that using analytical grade chemicals results in the formation of high-purity struvite. In contrast, the use of lower-purity technical grade chemicals can lead to the formation of other phases, such as newberyite (MgHPO₄·3H₂O), and the inclusion of impurities like iron oxides nih.gov. Therefore, for applications requiring high-purity this compound, it is essential to use precursors with low levels of impurities.

Electrochemical Routes for this compound Synthesis

Electrochemical methods offer an alternative approach to the synthesis of this compound. These techniques utilize an electric current to drive the chemical reactions necessary for struvite precipitation. A key advantage of this method is the in-situ generation of magnesium ions, which can eliminate the need for the external addition of magnesium salts.

Electrolytic Precipitation Mechanisms

Electrolytic precipitation of struvite typically involves the use of a sacrificial magnesium anode. When an electric current is applied, the magnesium anode corrodes, releasing Mg²⁺ ions into the solution its.ac.id. The reactions at the electrodes are as follows:

Anode (Oxidation): Mg(s) → Mg²⁺(aq) + 2e⁻

Cathode (Reduction): 2H₂O(l) + 2e⁻ → H₂(g) + 2OH⁻(aq)

Mg²⁺ + NH₄⁺ + PO₄³⁻ + 6H₂O → MgNH₄PO₄·6H₂O

This method allows for the control of the rate of Mg²⁺ release by adjusting the applied current density. The formed struvite can precipitate in the bulk solution or deposit on the cathode surface nih.gov. The use of a sacrificial magnesium anode simplifies the process and can be more cost-effective than using magnesium salts, especially when considering transportation and storage costs nih.gov.

Optimization of Electrochemical Parameters for this compound Yield and Purity

The yield and purity of electrochemically synthesized this compound are influenced by several key parameters, including current density, electrode distance, and pH.

Current Density: The applied current density directly controls the rate of magnesium dissolution from the anode and the production of hydroxide ions at the cathode. Increasing the current density generally leads to a higher rate of struvite formation mdpi.comnih.gov. However, excessively high current densities can lead to a rapid increase in pH at the cathode, which may favor the formation of magnesium hydroxide (Mg(OH)₂) over struvite, thus reducing the purity of the final product.

Electrode Distance: The distance between the anode and cathode can affect the energy consumption and the efficiency of the process. A smaller electrode distance can reduce the ohmic resistance of the solution, leading to lower energy consumption mdpi.com.

pH: As with chemical precipitation, pH is a critical factor in electrochemical synthesis. The optimal pH range for electrochemical struvite precipitation is typically between 7.5 and 9.3 nih.gov. The pH can be controlled by the applied current density or by the addition of external acids or bases.

Table 2: Influence of Current Density and Electrode Distance on Phosphorus and Ammonia Consumption

Current Density (mA/cm²)Electrode Distance (cm)Phosphorus Consumption (%)Ammonia Consumption (%)
2.511624
7.515765
2.531420
7.533840

This table is based on findings that show increased phosphorus and ammonia consumption with higher current density and smaller electrode distance. mdpi.com

Structural and Morphological Characterization of Ammonium Magnesium Phosphate Hydrate

Crystallographic Analysis of Ammonium (B1175870) Magnesium Phosphate (B84403) Hydrate (B1144303) Phases

Crystallographic analysis provides fundamental insights into the atomic arrangement and phase purity of ammonium magnesium phosphate hydrate.

X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases of this compound and assessing its purity. The XRD pattern of a substance is a unique fingerprint that allows for its identification when compared to standard patterns in databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS). For struvite, the characteristic diffraction peaks in its XRD pattern confirm its crystalline nature. ebi.ac.uk The XRD pattern for struvite typically shows prominent peaks at specific 2θ angles, which are comparable to the standard pattern for struvite (JCPDS 15-0762). mdpi.com

Studies have utilized XRD to confirm the synthesis of struvite and to identify any co-precipitated phases. For instance, in some synthesis processes, XRD results have confirmed the co-precipitation of other magnesium phosphates like bobierrite and newberyite, as well as K-struvite. researchgate.net The intensity of the diffraction peaks can also provide an indication of the crystallinity of the material. A decrease in peak intensity can suggest a limitation in crystal growth or the formation of amorphous phases. gdut.edu.cn Furthermore, shifts in the 2θ angle of the diffraction patterns can indicate the incorporation of other ions into the crystal lattice, such as the formation of NiNH4PO4·6H2O when nickel is present. gdut.edu.cn

The table below presents typical XRD peak positions for synthetic struvite.

2θ Angle (degrees)Corresponding Crystal Plane
11.650Brushite (impurity)
20.828Struvite
30.539Struvite
33.234Struvite
Data sourced from multiple studies and may show slight variations based on synthesis conditions. researchgate.net

Quantitative X-ray diffraction (QXRD) can be employed to determine the weight fractions of different crystalline and amorphous phases within a sample. For example, QXRD has been used to reveal that the purity of struvite can decrease with the introduction of certain ions, leading to the formation of amorphous phases. gdut.edu.cn

Advanced crystallographic studies, including investigations at low temperatures, provide deeper insights into the structural stability and transformations of this compound. Heating struvite at various temperatures has been shown to induce phase changes. X-ray diffraction analysis of heated struvite revealed that it remains stable at 55 °C but partially decomposes to dittmarite (MgNH4PO4·H2O) at temperatures between 100–200 °C. researchgate.net At higher temperatures of 250–300 °C, an amorphous phase is formed. researchgate.net

The synthesis temperature also plays a significant role in the crystallinity and structural stability of the resulting struvite. Struvite formed at lower temperatures (≤30°C) tends to exhibit higher crystallinity and greater thermal resistance. researchgate.net Low-temperature studies, such as those conducted down to the boiling point of liquid nitrogen, have been used to analyze the Fourier transform infrared spectra of struvite and its analogues, providing detailed information on the hydrogen bonding within the crystal structure. researchgate.net

Microscopic and Spectroscopic Investigations

Microscopic and spectroscopic techniques are essential for examining the morphology, size distribution, elemental composition, and chemical bonding of this compound.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of this compound crystals. SEM images have revealed a variety of crystal morphologies depending on the synthesis conditions. Common morphologies include needle-like, lath-shaped, dendritic, X-shaped, blocky, and coffin-like forms. researchgate.netresearchgate.net The crystal size can also be influenced by factors such as the rate of mixing during synthesis; an increase in the mixing rate can lead to a decrease in crystal size. researchgate.net

For instance, rapid mixing at high initial concentrations tends to produce dendritic or X-shaped crystals, reflecting fast nucleation and growth. researchgate.net In contrast, slower, counter-diffusion methods can yield large, millimeter-sized, lath-shaped crystals. researchgate.net SEM analysis has also been used to observe the surface features of the crystals, which can sometimes show nanogranular morphologies and surface cracks. researchgate.net Cryo-SEM investigations have suggested that some of these surface features may be artifacts of the high vacuum or electron beam damage during conventional SEM, as freshly prepared crystals imaged under cryogenic conditions appear flat and smooth. researchgate.net In medical contexts, SEM has been used to study the topographic features of struvite calculi (kidney stones), revealing concentric laminations composed of compact and loosely packed strata. nih.gov

The following table summarizes the different morphologies of this compound observed under various synthesis conditions.

Synthesis ConditionObserved Crystal Morphology
Fast solution mixing (high concentration)Dendritic, X-shaped
Slow counter-diffusionLarge, lath-shaped
Fast solution mixing (lower concentration)Blocky, coffin-like
Increased mixing speedNeedle-like, lath-shaped
This table is a compilation of findings from various research studies. researchgate.netresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique often coupled with SEM to determine the elemental composition of a sample. wikipedia.org By analyzing the characteristic X-rays emitted from the sample when bombarded with an electron beam, EDS can identify the elements present and their relative abundance. bruker.com

In the analysis of this compound, EDS is used to confirm the presence of magnesium (Mg), phosphorus (P), and oxygen (O). scirp.org It can also detect the presence of other elements that may have been incorporated into the crystals, such as calcium (Ca) and sodium (Na). researchgate.net The molar ratios of the constituent elements, such as Mg/P, can be estimated from EDS data, although it may not be adequate for determining the precise chemical formula. nih.gov For example, in the study of struvite calculi, EDS has been used to differentiate between magnesium ammonium phosphate crystals and calcium phosphate crystals by detecting their respective atomic elements. karger.com

A typical elemental composition of a harvested struvite sample as determined by EDS is presented in the table below.

ElementAtomic Percentage
Magnesium (Mg)9.6%
Phosphorus (P)0.08%
Potassium (K)0.21%
Sodium (Na)0.38%
Sulfur (S)1.12%
Chlorine (Cl)1.29%
Oxygen (O)18.47%
Note: Nitrogen is often not detected or quantified accurately by standard EDS analysis. The presence of other elements indicates impurities or co-precipitation. researchgate.net

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the chemical bonds and functional groups present in this compound. The FTIR spectrum of struvite shows characteristic absorption bands that correspond to the vibrational modes of its constituent ions and water molecules.

The presence of water of hydration, N-H bonds, P-O bonds, ammonium ions (NH₄⁺), and phosphate ions (PO₄³⁻) can be confirmed by their specific absorption peaks in the FTIR spectrum. researchgate.net A strong peak around 1000 cm⁻¹ is characteristic of the asymmetric vibration of the phosphate units. researchgate.net The band at approximately 2933 cm⁻¹ is characteristic of the NH₄⁺ ion. mdpi.com The stretching vibrations of crystalline water molecules are typically observed in the region of 3276.7 to 3521.6 cm⁻¹. researchgate.net A band around 500 cm⁻¹ can be ascribed to the metal-oxygen bond. researchgate.net

FTIR spectroscopy can also be used to study the effects of temperature on the chemical structure of struvite. For example, changes in the vibrations of the ν3 PO₄³⁻ band at 55 °C can indicate a destabilization of the phosphate group even without a change in the mineralogy. researchgate.net At higher temperatures, the disappearance of the ν4 NH₄⁺ band confirms the loss of ammonium. researchgate.net

The table below lists the characteristic FTIR absorption bands for this compound and their corresponding vibrational modes.

Wavenumber (cm⁻¹)Vibrational Mode
~3521.6O-H stretching (crystalline water)
~3389.9O-H stretching (crystalline water)
~3276.7O-H stretching (crystalline water)
~2933N-H stretching (NH₄⁺)
~2480.5O-H stretching (water molecule clusters)
~2375O-H stretching (water molecule clusters)
~1000Asymmetric vibration of PO₄³⁻
~500Metal-oxygen bond
This data is compiled from various spectroscopic studies of struvite. mdpi.comresearchgate.net

Thermal Analysis of this compound

The thermal behavior of this compound (MgNH₄PO₄·6H₂O), commonly known as struvite, provides critical insights into its stability, hydration state, and decomposition mechanisms. Techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to elucidate these properties.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For ammonium magnesium phosphate hexahydrate, TGA reveals a multi-step decomposition process involving dehydration and the release of ammonia.

The initial mass loss typically begins at temperatures between 60°C and 100°C, primarily attributed to the loss of water of crystallization. A significant and rapid mass loss is often observed between 100°C and 200°C. This stage corresponds to the transformation of the hexahydrate form (struvite) into the monohydrate form, dittmarite (MgNH₄PO₄·H₂O), through the release of five water molecules. researchgate.netysxbcn.com The rate of this mass loss is dependent on the heating rate, with more rapid mass loss occurring at higher temperatures. researchgate.net

As the temperature increases further, between 250°C and 300°C, the evolution of all volatile components, including the remaining water and ammonia, takes place. researchgate.net The complete release of ammonia, however, may not occur below 250°C. researchgate.net This final decomposition stage results in the formation of an amorphous phase, which upon further heating can lead to the formation of magnesium hydrogen phosphate (MgHPO₄) and subsequently magnesium pyrophosphate (Mg₂P₂O₇). researchgate.net

The decomposition pathway can be summarized by the following reactions:

Dehydration to Monohydrate: MgNH₄PO₄·6H₂O(s) → MgNH₄PO₄·H₂O(s) + 5H₂O(g) (Occurs between 100-200°C) researchgate.net

Decomposition to Amorphous Phase: MgNH₄PO₄·H₂O(s) → MgHPO₄(amorphous) + NH₃(g) (Initiates above 200°C)

Formation of Pyrophosphate: 2MgHPO₄(s) → Mg₂P₂O₇(s) + H₂O(g) (Occurs at higher temperatures) researchgate.net

The following table summarizes the key temperature ranges and corresponding mass loss events during the thermal decomposition of ammonium magnesium phosphate hexahydrate based on TGA data.

Temperature Range (°C)EventDecomposition Product(s)
60 - 120Dehydration and initial ammonia release-
100 - 200Partial decomposition to monohydrateDittmarite (MgNH₄PO₄·H₂O)
250 - 300Evolution of all volatiles (water and ammonia)Amorphous Phase

This table presents a generalized summary of TGA findings. Actual transition temperatures can vary based on experimental conditions such as heating rate and atmosphere.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as they are heated. This technique identifies exothermic and endothermic transitions within the material. For this compound, DTA curves typically show distinct endothermic peaks corresponding to the energy absorbed during dehydration and decomposition.

A prominent endothermic peak is consistently observed at approximately 105°C. ysxbcn.com This peak is attributed to the significant energy required for the loss of crystal water and the discharge of ammonia gas as the hexahydrate structure breaks down. ysxbcn.com This finding from DTA complements the TGA data, which shows a sharp mass loss in the same temperature region (60°C to 120°C). ysxbcn.com The presence of a sharp endothermic peak is indicative of a phase change, in this case, the decomposition of the crystalline hydrate. slideshare.net

Peak Temperature (°C)Transition TypeAssociated Process
~105EndothermicLoss of water of crystallization and ammonia release

This table highlights the principal thermal event observed in DTA studies of this compound.

Applications in Environmental Engineering and Resource Recovery

Phosphorus and Nitrogen Recovery from Aqueous Waste Streams

The recovery of phosphorus and nitrogen through the crystallization of ammonium (B1175870) magnesium phosphate (B84403) hydrate (B1144303) is a sustainable approach to managing nutrient-rich wastewater. This method not only mitigates the environmental problems associated with nutrient discharge but also closes the loop on the phosphorus cycle, a critical step given the finite nature of global phosphate rock reserves.

Municipal wastewater treatment plants (WWTPs) are primary locations for the formation of ammonium magnesium phosphate hydrate, often as an undesirable scaling on pipes and equipment in anaerobic digesters. ascelibrary.orgwatereurope.eu However, by controlling the chemical conditions, this spontaneous precipitation can be harnessed for intentional nutrient recovery. The supernatants from digested sewage sludge are particularly rich in the necessary constituent ions—magnesium, ammonium, and phosphate—making them ideal sources for recovery. mdpi.comnih.gov

The process typically involves adjusting the pH of the wastewater to an alkaline range, generally between 7.5 and 9.0, and ensuring a suitable molar ratio of magnesium, ammonium, and phosphate. watereurope.eumdpi.com Under these conditions, the solubility of this compound decreases, leading to its precipitation out of the solution. mdpi.com Studies have demonstrated high recovery efficiencies, with some processes achieving up to 90% removal of phosphorus from sludge supernatants. mdpi.comnih.gov Full-scale struvite recovery plants have been successfully implemented in WWTPs, demonstrating the viability of this technology to not only recover valuable nutrients but also to reduce the volume of dewatered sludge and prevent operational issues caused by uncontrolled scaling. researchgate.net

Table 1: Phosphorus and Nitrogen Removal Efficiencies in Municipal Wastewater

Source of Wastewater pH Molar Ratio (Mg:NH₄:PO₄) Phosphorus Removal Efficiency (%) Ammonium Nitrogen Removal Efficiency (%) Reference
Supernatant from Digested Sewage Sludge 9-11 1:1:1 Up to 93.1 Up to 59.8 mdpi.com
Supernatant of Anaerobic Digestion 8-10 1:1 (Mg:PO₄) 90.6 29 nih.gov
Digested Sludge Not Specified Not Specified 90 (Soluble Pi) 40 (Total P) researchgate.net

Industrial and agricultural wastewaters, such as those from swine farms, dairy operations, and landfill leachate, are often characterized by high concentrations of nitrogen and phosphorus. researchgate.net The application of this compound precipitation in these contexts offers an effective means of nutrient management and resource recovery. For instance, swine wastewater is a well-known source for struvite recovery due to its high nutrient load. mdpi.com The technology has been successfully applied to various agro-industrial effluents and landfill leachates, demonstrating its versatility. ntnu.no

The recovery process from these waste streams follows the same fundamental principles as in municipal wastewater treatment, involving pH adjustment and the addition of a magnesium source if it is the limiting ion. The recovered this compound can then be used as a slow-release fertilizer, providing a sustainable outlet for the recovered nutrients and creating a value-added product from a waste stream. usda.gov

Eutrophication, the enrichment of water bodies with nutrients, leads to excessive growth of algae and aquatic plants, resulting in oxygen depletion and severe ecological damage. researchgate.net Nitrogen and phosphorus are the primary nutrients responsible for this phenomenon. nih.gov The controlled precipitation of this compound is a direct and effective method for removing these nutrients from wastewater before they are discharged into the environment. mdpi.comiaea.org

By capturing phosphorus and nitrogen in a solid, crystalline form, this technology significantly reduces the nutrient load in the effluent of wastewater treatment plants. nih.govacs.orgresearchgate.net This preventative measure is crucial in protecting lakes, rivers, and coastal ecosystems from the detrimental effects of eutrophication. The World Health Organization has set guidelines for maximum phosphorus discharge limits to control algae growth, and struvite precipitation can help municipalities and industries meet these stringent standards. phosphorusplatform.eu The removal of phosphate and ammonium ions to form a stable, reusable product is a key strategy in the broader effort to combat water pollution and preserve aquatic biodiversity. matec-conferences.org

Reactor Designs and Technologies for this compound Recovery

The efficiency and economic viability of this compound recovery are heavily influenced by the design of the reactor in which precipitation and crystallization occur. The primary goals of reactor design are to promote the formation of pure, large crystals that are easily separated and to maximize nutrient removal.

Continuously stirred tank reactors (CSTRs) are a common configuration for inducing the precipitation of this compound. watereurope.eu In a CSTR, the reactants are continuously fed into a vessel where they are thoroughly mixed. This mixing ensures a uniform distribution of the constituent ions and any added reagents, such as a magnesium source or a pH-adjusting chemical. researchgate.net

The design of a CSTR for this purpose typically includes mechanisms for pH control and the addition of a magnesium source, often magnesium chloride (MgCl₂) or magnesium oxide (MgO). watereurope.eu Crystal growth is promoted by sufficient retention time within the reactor and, in some systems, by the recirculation of formed crystals to act as seed material for further precipitation. watereurope.eu While simple in design, the high mixing intensity in some CSTRs can sometimes lead to the formation of fine and impure crystals. mdpi.com

Table 2: Performance of Stirred Tank Reactors for Struvite Precipitation

Initial Phosphorus Concentration (mg/L) Stirring Rate (rpm) Key Finding Reference
200 500 Accelerated precipitation, improved removal efficiency, and larger crystals. researchgate.net
>200 >500 Higher turbulence led to decreased removal efficiency and smaller crystals. researchgate.net

Fluidized bed reactors (FBRs) represent a more advanced technology for the recovery of this compound, designed to overcome some of the limitations of stirred tank reactors. ascelibrary.orgmdpi.com In an FBR, the wastewater is pumped upwards through a bed of seed material, such as sand or previously formed struvite crystals. ascelibrary.org This upward flow causes the seed particles to become suspended, or "fluidized," creating a large surface area for crystal growth.

The high mixing energy within an FBR can overcome transport limitations, allowing for more efficient crystal growth. ascelibrary.org This results in the formation of larger, purer, and more uniform crystals compared to those typically produced in a CSTR. mdpi.com FBRs can achieve high phosphorus removal efficiencies, often in the range of 80-95%. The design of an FBR system often incorporates pH adjustment and the recirculation of the process fluid to optimize contact time and precipitation conditions. ascelibrary.org The superior crystal quality and high removal rates make FBRs an effective, albeit more complex, option for resource recovery. iaea.orgphosphorusplatform.eu

Optimization of Recovery Processes for Product Purity and Economic Viability

The efficiency of nutrient removal and the quality of the recovered struvite are influenced by several key physicochemical parameters. Optimizing these factors is crucial for maximizing product purity and ensuring the economic feasibility of the recovery operation. nih.govnih.gov

Key Optimization Parameters:

ParameterOptimal Range/ConditionImpact on Purity and Viability
pH 8.0 - 10.7 mdpi.commst.eduThe pH is a critical factor, with the minimum solubility for struvite occurring between pH 9.0 and 10.7. mdpi.com Operating within the optimal range (around pH 9.0) maximizes precipitation and purity. mdpi.comproquest.com Higher pH levels can lead to the formation of amorphous precipitates and decrease purity. mst.edu
Molar Ratios (Mg:N:P) Mg:P > 1 (e.g., 1.2:1 to 1.3:1) mdpi.commst.eduproquest.comAn excess of magnesium is generally required to drive the reaction towards struvite formation. A magnesium to phosphorus ratio of 1.3 was found to be ideal in one study. mst.edu A high N:P molar ratio also favors the purity of the obtained struvite. mdpi.com
Temperature 20°C - 40°CWhile struvite can precipitate across a range of temperatures, some studies suggest that moderate temperatures are preferable. Temperatures of 33°C and 40°C were found to be less ideal, with lower purity at 33°C and ammonia losses through volatilization at 40°C. mdpi.com
Competing Ions Mg:Ca ratio > 2 mdpi.comiwaponline.comCalcium is a major competing ion that can co-precipitate as calcium phosphates (e.g., hydroxyapatite) or calcium carbonate, significantly reducing struvite purity. mdpi.commst.eduiwaponline.com Maintaining a high Mg:Ca ratio is essential for high-purity struvite. mdpi.com
Current Density (Electrochemical) 2.5 - 7.5 mA/cm² mdpi.comIn electrochemical systems, increasing current density generally enhances the release of Mg²⁺ ions and raises the pH, thereby increasing the rate of nutrient removal and struvite formation. nih.govmdpi.com However, this also increases energy consumption.

The economic viability of struvite recovery depends on balancing operational costs (chemicals, energy) against the revenue from the sale of the recovered product and cost savings from reduced sludge disposal and conventional nutrient removal processes. nih.gov The market price of struvite has been estimated to be between €188 and €763 per ton, depending on market conditions and product quality. nih.gov Using cost-effective magnesium sources, such as magnesium oxide (MgO) or industrial by-products like concentrated seawater, can significantly improve economic feasibility. proquest.comvt.edu For instance, one study found that using MgO resulted in the best productivity and economic efficiency compared to magnesium chloride and concentrated seawater. proquest.com

Post-Processing and Handling of Recovered this compound

Once precipitated, the recovered struvite slurry undergoes several post-processing steps to transform it into a usable, marketable product.

Solid-Liquid Separation: The first step is to separate the solid struvite crystals from the liquid effluent. This is commonly achieved through filtration, using materials like nylon or cotton filter bags, which can achieve high efficiency (around 90%). sswm.inforesearchgate.net The separated liquid, now depleted of nutrients, can be discharged or undergo further treatment.

Drying: The wet, granular struvite must be dried to remove associated free water, which is disadvantageous for handling, packaging, and transport. google.comgoogle.com Conventional heat treatment is effective but can be energy-intensive and costly. google.comgoogle.com One study noted that drying time was reduced from 24 to 8 hours using an IoT-enabled system at 60°C, significantly lower than the conventional 105–108°C. researchgate.net An alternative "chemical drying" method has been proposed where a magnesium and phosphate source is added to the wet struvite to react with the free water, forming more struvite and resulting in a substantially dry product without heating. google.comgoogle.com

Granulation: The dried struvite powder can be transformed into granules. sswm.inforesearchgate.net Granulation is beneficial as it creates a more user-friendly product that is easier to handle, transport, and apply as a fertilizer. sswm.info Granulated forms are also less prone to caking in moist environments. sswm.infosswm.info

The final product is a white, odorless, crystalline powder or granule that can be easily stored and handled. sswm.info Its low solubility makes it a slow-release fertilizer, which reduces nutrient runoff compared to conventional, highly soluble fertilizers. mdpi.commst.edu

Applications in Advanced Materials Science

Magnesium Ammonium (B1175870) Phosphate (B84403) Cements (MAPC)

Magnesium ammonium phosphate cements (MAPC) are a class of chemically bonded phosphate ceramics formed through an acid-base reaction between magnesia (magnesium oxide) and a phosphate compound, such as ammonium dihydrogen phosphate, in the presence of water. mdpi.com This reaction results in the formation of ammonium magnesium phosphate hydrate (B1144303) (struvite) as the primary binding phase, which imparts the cement with its characteristic properties. mdpi.com

Hydration Mechanisms and Evolution in MAPC Systems

The hydration of MAPC is a rapid, through-solution reaction process that can be delineated into three primary stages. researchgate.net The initial stage involves the dissolution of ammonium dihydrogen phosphate (NH₄H₂PO₄) in water, which creates an acidic environment. Subsequently, magnesium oxide (MgO) dissolves, releasing Mg²⁺ ions into the solution. This leads to the primary crystallization stage, where struvite (MgNH₄PO₄·6H₂O) precipitates as the main hydration product. researchgate.net The final stage involves the secondary crystallization and growth of these struvite crystals, forming an interlocking matrix that contributes to the strength and setting of the cement. researchgate.net

The fundamental chemical reaction can be summarized as follows: MgO + NH₄H₂PO₄ + 5H₂O → MgNH₄PO₄·6H₂O mdpi.com

This exothermic reaction proceeds quickly, leading to the rapid hardening and high early-age strength characteristic of MAPC systems. mdpi.com

Influence of Magnesia-to-Phosphate Ratios on MAPC Properties

The molar ratio of magnesia to phosphate (M/P ratio) is a critical parameter that significantly influences the properties of the resulting MAPC. This ratio directly affects the setting time, mechanical strength, and microstructure of the hardened cement. mdpi.com Research on analogous magnesium phosphate cement systems indicates that a lower M/P ratio can promote better crystallization of the primary hydration product and result in a denser microstructure. mst.eduosti.gov Conversely, increasing the M/P ratio tends to slow down the setting reaction and can lead to a decrease in mechanical strength. mst.eduosti.govelsevierpure.com

An optimal M/P ratio is crucial for achieving desired performance characteristics. For instance, studies have suggested that an M/P ratio between 3 and 5 is beneficial for enhancing the compressive strength of the cement. researchgate.net Excess unreacted magnesia particles resulting from higher M/P ratios can act as fillers or aggregates within the matrix, which can influence properties like thermal conductivity. mst.edumdpi.com

Influence of M/P Molar Ratio on Magnesium Phosphate Cement Properties (based on analogous MKPC systems)
M/P Molar RatioEffect on Setting TimeEffect on Mechanical StrengthEffect on MicrostructureEffect on Thermal Conductivity
Low (e.g., <4)FasterHigherDenser, better crystallization mst.eduosti.govLower
High (e.g., >4)Slower mst.eduosti.govLower mst.eduosti.govLess dense, contains unreacted MgO mdpi.comHigher mst.eduosti.gov

Effects of Retarders and Accelerators on MAPC Setting Time and Reaction Kinetics

Accelerators, which shorten the setting time, are less commonly required for standard MAPC formulations but are a key component in cement chemistry. Calcium chloride is a well-known accelerator in Portland cement systems, where it influences the hydration of silicate phases. trb.org In specialized applications of MAPC, the careful balance of retarders and accelerators could be used to achieve highly specific setting behaviors. kuleuven.be

Common Admixtures and Their Effects on MAPC Reaction
Admixture TypeExample CompoundPrimary EffectMechanism of Action
RetarderBoraxDelays setting time, reduces hydration heat researchgate.netForms protective layer on MgO, lowers pH and temperature researchgate.net
RetarderBoric AcidSlows dissolution of reactants nih.govInhibits dissolution of silicates and aluminates in certain systems nih.gov
AcceleratorCalcium ChlorideAccelerates setting (in Portland Cement) trb.orgActivates the hydration of the silicate phase trb.org

Microstructure and Pore Structure Development in Hydrated MAPC

The mechanical properties and durability of MAPC are intrinsically linked to its microstructure and pore structure, which evolve during the hydration process. The hardened MAPC matrix consists of interlocking, needle-like or prismatic crystals of struvite. mdpi.com Any unreacted magnesia particles from a high M/P ratio can serve as reinforcing aggregates within this crystalline matrix. mdpi.com

The porosity of the cement is a critical factor. A higher M/P ratio or an increased water-to-binder ratio generally leads to greater porosity and a higher proportion of large pores, which can be detrimental to strength and durability. mdpi.com The pore structure in cementitious materials is often categorized into gel pores (<10 nm), transition pores (10-100 nm), capillary pores (100-1000 nm), and macropores (>1000 nm). nih.gov A well-controlled hydration process aims to minimize the volume of harmful macropores, leading to a finer, less permeable, and stronger material. mdpi.com Studies have shown that achieving a dense microstructure with low porosity is key to the performance of MAPC. mdpi.com

Thermodynamic Modeling of Hydration Products and Phase Assemblages in MAPC

Thermodynamic modeling is a powerful tool for predicting the stable hydration products and phase assemblages in complex cementitious systems like MAPC at chemical equilibrium. empa.ch By utilizing Gibbs free energy minimization principles, software such as GEMS can simulate the phase evolution during hydration based on the initial composition of reactants. mdpi.comfrontiersin.org

For magnesium phosphate cements, thermodynamic models can predict the composition of the final products as a function of the M/P ratio. osti.gov For instance, in analogous MKPC systems, modeling predicts that when the M/P ratio is greater than 1, the stable phase assemblage consists of the primary hydration product (K-struvite) along with unreacted magnesia. osti.gov This aligns with experimental observations. Such models are crucial for understanding the underlying chemical stability of the hydration products and for optimizing the initial mix proportions to achieve desired final properties. The concept of a phase assemblage refers to the group of stable mineral phases that coexist under a specific set of conditions, including temperature, pressure, and chemical composition. tulane.edusmith.edu

Advanced Composite Materials Incorporating Ammonium Magnesium Phosphate Hydrate

The unique properties of this compound have spurred its use as a component in advanced composite materials beyond its application in cements. These composites leverage the bioactivity and structural characteristics of struvite for applications in biomedical and materials engineering.

One notable area of research is the development of injectable hydrogels for bone tissue regeneration. By incorporating struvite particles into a gelatin methacrylate (GelMA) matrix, a composite hydrogel can be fabricated. acs.orgnih.gov In such a system, the struvite does not interfere with the cross-linking of the hydrogel and gradually releases magnesium ions (Mg²⁺) as it degrades. acs.org These ions are known to promote osteogenesis (bone formation) and angiogenesis (blood vessel formation), thereby enhancing the regenerative capabilities of the material. acs.org

In another application, amorphous magnesium phosphate (AMP) particles have been blended with polyetheretherketone (PEEK), a high-performance polymer, to create composite filaments for 3D printing. nih.gov These AMP-PEEK composites exhibit enhanced bioactivity and osseointegration capacity, making them promising materials for orthopedic and dental implants. The incorporation of magnesium phosphate enhances the biological response to the otherwise inert PEEK polymer. nih.gov Furthermore, MAPC itself can be modified with materials like fly ash and metakaolin to create composite cements with improved density and mechanical strength. researchgate.net

Use of Manufactured Sands and Industrial By-products as Aggregates in MAPC

The high cost of raw materials for Magnesium Ammonium Phosphate Cement (MAPC) mortars, particularly the use of high-quality quartz sand as a fine aggregate, has been a limiting factor in its widespread application for concrete repair and maintenance projects. researchgate.netcam.ac.uk Research has consequently focused on more economical and widely available alternatives, such as manufactured limestone sand. mdpi.commdpi.com While a feasible substitute, the inclusion of manufactured limestone sand introduces challenges, primarily due to the presence of limestone fines. mdpi.comcam.ac.uk

These fines have been found to react with ammonium dihydrogen phosphate, a key component of the MAPC binder, leading to the generation of CO2 and NH3 gases. mdpi.comcam.ac.uk This reaction causes significant blistering and volume expansion in the fresh mortar before it hardens. cam.ac.ukmdpi.com The resulting increased porosity has a detrimental effect on the mechanical properties of the hardened MAPC mortar, leading to decreased compressive strength and reduced interfacial bonding strength. researchgate.netmdpi.com Studies have shown that the negative impact on performance correlates with the content of limestone fines; a higher percentage of fines results in greater volume expansion and a more significant reduction in mechanical strength. mdpi.com Despite these issues, manufactured limestone sands are considered a viable and economic option for producing MAPC mortar, provided that effective methods are employed to control the bubbling phenomenon. mdpi.commdpi.com

Table 1: Effect of Limestone Fines on MAPC Mortar Properties

PropertyObservation with Increased Limestone FinesReference
Fresh State Intense bubbling and volume expansion before hardening. mdpi.com
Hardened State Increased porosity. mdpi.com
Decreased compressive strength. cam.ac.uk
Decreased interfacial bonding strength. cam.ac.uk

Modifications with Defoaming Agents and Mineral Admixtures for Performance Enhancement

To counteract the adverse effects of using manufactured limestone sand, particularly the issue of gas generation and subsequent volume expansion, researchers have investigated the use of chemical and mineral admixtures. cam.ac.ukmdpi.com The primary approach involves the addition of defoaming agents, with polyether modified silicone (PMS) defoamers showing notable effectiveness. mdpi.com The PMS defoamer works by rapidly reducing the surface tension of the liquid membrane in the fresh mortar, which destabilizes the foam and helps to break down bubbles as well as inhibit their formation. researchgate.net

The dosage of the defoaming agent is a critical factor. Research has demonstrated that an optimal dosage of PMS defoamer can significantly reduce volume expansion. For instance, one study found that a 0.3% dosage of PMS defoamer (by weight of MAPC) reduced the expansion of a mortar containing 10% limestone fines by nearly 50%, from 7.92% to 3.94%. mdpi.com However, excessive amounts of the defoamer can diminish its effectiveness. researchgate.net

Further performance enhancements have been achieved by using mineral admixtures in conjunction with defoaming agents. mdpi.com Silicon and aluminum-based mineral admixtures such as Portland cement and silica fume have been studied for their positive effects. mdpi.com The compound use of a PMS defoamer with Portland cement has proven to be a particularly effective formula. researchgate.netmdpi.com This combination has been shown to drastically reduce volume expansion from 7.92% to as low as 0.91%. cam.ac.ukmdpi.com This improvement is attributed to a significant reduction in total porosity (by about 40%) and a refinement of the pore structure, characterized by a decrease in harmful macropores. researchgate.netmdpi.com The denser microstructure resulting from this combined treatment leads to substantial improvements in the mortar's mechanical properties and durability. mdpi.com

Table 2: Performance Enhancement of MAPC Mortar with Defoamer and Mineral Admixture

Additive(s)Effect on Volume ExpansionImprovement in Compressive StrengthImprovement in Interfacial Bonding StrengthReference
0.3% PMS Defoamer Reduced from 7.92% to 3.94%Not specifiedNot specified mdpi.com
PMS Defoamer + Portland Cement Reduced from 7.92% to 0.91%> 34%> 60% researchgate.netcam.ac.ukmdpi.com

The synergistic effect of the defoamer and mineral admixture also leads to enhanced water-tightness and increased resistance to chloride ion penetration, making the modified MAPC mortar a more robust and durable material for repair applications. cam.ac.ukmdpi.com

Biomineralization Mechanisms of Ammonium Magnesium Phosphate Hydrate

Mechanisms of Biologically Induced Mineralization of Ammonium (B1175870) Magnesium Phosphate (B84403) Hydrate (B1144303)

Biologically induced mineralization (BIM) is the primary pathway for the formation of ammonium magnesium phosphate hydrate in biological systems. frontiersin.org Unlike biologically controlled mineralization (BCM), where organisms exert direct control over mineral formation within specific compartments, BIM occurs in an open environment. It is a passive consequence of microbial metabolic activity altering the local chemical conditions to favor mineral precipitation. frontiersin.orgcranfield.ac.uk

The core mechanism of BIM for struvite involves two main microbial processes:

Enzymatic Hydrolysis of Urea: Many bacteria associated with struvite formation produce the enzyme urease. mdpi.comnih.govnih.gov Urease catalyzes the hydrolysis of urea into ammonia (NH₃) and carbon dioxide. The resulting ammonia dissolves in water to form ammonium ions (NH₄⁺) and hydroxide ions (OH⁻). This reaction significantly increases the local concentration of ammonium, a key component of struvite, and raises the pH of the surrounding environment, making it more alkaline. nih.gov

Ammonification: Other metabolic pathways, such as the degradation of nitrogenous organic compounds like amino acids, also release ammonia. frontiersin.orgnih.gov This process, known as ammonification, similarly contributes to an increase in pH and ammonium concentration.

The elevated pH is a critical factor, as it decreases the solubility of struvite and increases the concentration of phosphate ions (PO₄³⁻). wikipedia.orgnih.gov When the concentrations of magnesium (Mg²⁺), ammonium (NH₄⁺), and phosphate (PO₄³⁻) ions reach a state of supersaturation in this alkaline microenvironment, spontaneous precipitation of this compound occurs. mdpi.comresearchgate.net

Table 1: Key Microbial Metabolic Processes in Struvite BIM

Metabolic Process Key Enzyme/Pathway Effect on Environment Consequence
Urea Hydrolysis Urease Production of NH₃ and CO₂ Increases pH and NH₄⁺ concentration mdpi.comnih.gov
Ammonification Degradation of organic nitrogen Release of ammonia (NH₃) Increases pH and NH₄⁺ concentration frontiersin.orgnih.gov

Role of Microbial Species and Cellular Components in Crystal Nucleation and Growth

A variety of microbial species have been identified as promoters of this compound formation, primarily those capable of creating the necessary alkaline conditions. nih.gov Beyond creating a supersaturated environment, the physical surfaces of the microbes and their secreted products play a crucial role as nucleation sites, initiating crystal formation. cranfield.ac.uknih.gov

Microbial Species: The most prominent bacterium associated with struvite urinary stones is Proteus mirabilis, a potent urease producer. mdpi.comnih.govresearchgate.net However, numerous other species, including both Gram-negative and Gram-positive bacteria, are also capable of inducing struvite formation. These include Staphylococcus species, Klebsiella species, Alteromonas species, Bacillus cereus, and Microbacterium marinum. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net

Cellular Components:

Cell Wall and Surface: Bacterial cell surfaces are typically negatively charged due to the presence of molecules like lipopolysaccharides (LPS) and teichoic acids. cranfield.ac.uknih.gov This negative charge allows the cell surface to act as a template for crystallization by attracting and binding cations, such as Mg²⁺, from the environment. cranfield.ac.uknih.gov This accumulation of cations on the cell surface forms a localized zone of high concentration, facilitating the nucleation of struvite crystals.

Extracellular Polymeric Substances (EPS): Bacteria often produce a biofilm matrix composed of EPS, which includes polysaccharides, proteins, and DNA. mdpi.com Like the cell wall, EPS is rich in negatively charged functional groups that can bind Mg²⁺ ions, providing numerous nucleation sites for crystal growth. cranfield.ac.uk

Outer Membrane Vesicles (OMVs): Gram-negative bacteria like P. mirabilis can release OMVs, which are small, nano-sized spheres derived from the outer membrane. mdpi.comresearchgate.net These vesicles carry surface molecules, including LPS, and can also serve as mobile nucleation sites for struvite formation, potentially contributing to the aggregation and growth of crystals. mdpi.com

Table 2: Microbial Components Involved in Struvite Nucleation

Cellular Component Mechanism of Action Key Microbial Examples
Bacterial Cell Surface Negatively charged surface attracts and binds cations (Mg²⁺), acting as a nucleation template. cranfield.ac.uknih.gov Proteus mirabilis, Shewanella oneidensis mdpi.comnih.gov
Extracellular Polymeric Substances (EPS) Negatively charged polymers in the biofilm matrix bind cations, providing nucleation sites. mdpi.comcranfield.ac.uk Biofilm-forming bacteria mdpi.com
Outer Membrane Vesicles (OMVs) Act as mobile nucleation sites, carrying negatively charged molecules that attract cations. mdpi.comresearchgate.net Proteus mirabilis and other Gram-negative bacteria mdpi.com

Factors Influencing Biomineralization Pathways and Crystal Characteristics

The biomineralization of this compound is a sensitive process influenced by a combination of chemical, physical, and biological factors. These variables not only determine whether precipitation occurs but also affect the characteristics of the resulting crystals, such as their size, shape (morphology), and purity.

pH: The pH of the solution is considered a master variable. researchgate.net Struvite precipitation is highly favored in alkaline conditions, typically at a pH above 8.0. researchgate.net The pH directly controls the availability of phosphate (PO₄³⁻) and ammonium (NH₄⁺) ions. researchgate.netresearchgate.net

Ion Concentration and Supersaturation: The formation of struvite requires a sufficient concentration of its constituent ions (Mg²⁺, NH₄⁺, and PO₄³⁻) to achieve supersaturation. researchgate.netnih.gov The molar ratio of these ions is also critical; a 1:1:1 ratio is ideal for pure struvite formation. wikipedia.org

Presence of Competing Ions: The presence of other ions in the solution can influence the crystallization process. For instance, high concentrations of calcium ions (Ca²⁺) can compete with magnesium, potentially leading to the formation of other mineral phases like calcium phosphates and reducing the purity of the struvite precipitate. researchgate.netresearchgate.net

Organic Molecules: Soluble organic components and macromolecules secreted by bacteria can significantly alter crystal morphology. nih.gov Different bacterial strains can produce distinct metabolites that interact with specific crystal faces, slowing their growth and leading to varied shapes such as coffin-like, X-shapes, or elongated prisms. nih.gov

Temperature: Temperature can affect the solubility of struvite, with lower temperatures generally favoring precipitation. wikipedia.org However, its effect is considered relatively small compared to factors like pH and ion concentration. researchgate.net

Turbulence: The degree of mixing or turbulence in the environment can impact crystal size. Increased turbulence can enhance the initial rate of precipitation but may also lead to the formation of smaller, fragmented crystals if the agitation is too high. researchgate.netnih.gov

Table 3: Summary of Factors Influencing Struvite Biomineralization

Factor Influence on Biomineralization Effect on Crystal Characteristics
pH Critical for precipitation; optimal > 8.0. researchgate.net Affects purity and formation rate.
Ion Concentration Governs supersaturation and the potential for precipitation. researchgate.netnih.gov Influences crystal yield and purity.
Competing Ions (e.g., Ca²⁺) Can inhibit struvite formation and lead to co-precipitation of other minerals. researchgate.netresearchgate.net Reduces crystal purity.
Bacterial Metabolites Secreted organic molecules interact with growing crystals. nih.gov Alters crystal morphology (shape), leading to forms like X-shapes or coffin-like structures. nih.gov
Temperature Affects mineral solubility. wikipedia.orgresearchgate.net Minor influence on precipitation rate.
Turbulence/Stirring Affects reaction kinetics and crystal growth. researchgate.net Can influence crystal size; high turbulence may lead to smaller crystals. researchgate.net

Chemical Transformations and Derived Materials of Ammonium Magnesium Phosphate Hydrate

Thermal Decomposition Pathways of Ammonium (B1175870) Magnesium Phosphate (B84403) Hydrate (B1144303)

The thermal decomposition of ammonium magnesium phosphate hydrate is a complex process that results in the formation of several magnesium phosphate compounds. The product composition is highly dependent on the temperature and duration of the heating process.

Upon heating, this compound initially undergoes dehydration and deammoniation. In the temperature range of 100–200 °C, it partially decomposes to form dittmarite (MgNH₄PO₄·H₂O) and subsequently magnesium hydrogen phosphate (MgHPO₄) researchgate.net. The formation of MgHPO₄ is a key intermediate step in the complete thermal decomposition of struvite.

The transformation can be represented by the following general reaction:

MgNH₄PO₄·6H₂O(s) → MgHPO₄(s) + NH₃(g) + 6H₂O(g)

The release of ammonia and water vapor leaves behind a solid residue primarily composed of magnesium hydrogen phosphate.

Further heating of the intermediate product, magnesium hydrogen phosphate, leads to the formation of magnesium pyrophosphate and magnesium orthophosphate at higher temperatures.

At temperatures between 250–300 °C, the decomposition continues with the formation of magnesium pyrophosphate (Mg₂P₂O₇) researchgate.net. This conversion involves the condensation of two molecules of magnesium hydrogen phosphate, with the elimination of a water molecule.

2MgHPO₄(s) → Mg₂P₂O₇(s) + H₂O(g)

Upon heating to even higher temperatures, around 800 °C, the material can transform into anhydrous magnesium orthophosphate [Mg₃(PO₄)₂] researchgate.net. The exact reaction pathway to magnesium orthophosphate from the pyrophosphate or directly from the hydrogen phosphate at these temperatures is complex and can involve various intermediate steps.

The following table summarizes the key products formed during the thermal decomposition of this compound at different temperature ranges.

Temperature RangeKey Decomposition Products
100–200 °CDittmarite (MgNH₄PO₄·H₂O), Magnesium Hydrogen Phosphate (MgHPO₄)
250–300 °CMagnesium Hydrogen Phosphate (MgHPO₄), Magnesium Pyrophosphate (Mg₂P₂O₇)
~800 °CAnhydrous Magnesium Orthophosphate [Mg₃(PO₄)₂]

Chemical Conversion of this compound to Value-Added Compounds

Beyond thermal decomposition, this compound can be chemically converted into other valuable compounds, highlighting its potential as a renewable resource, particularly when derived from waste streams.

A notable application of wastewater-derived struvite is its use as an ammonia source for the synthesis of ammonia borane (NH₃BH₃), a promising hydrogen storage material nih.govnih.gov. This process involves a metathesis reaction between struvite and an alkali borohydride, typically sodium borohydride (NaBH₄) nih.gov.

The reaction can be summarized as follows:

NH₄MgPO₄·6H₂O(s) + NaBH₄(s) → NH₃BH₃(s) + NaMgPO₄(s) + H₂(g) + 6H₂O(l) frontiersin.org

Detailed research has demonstrated the feasibility of this synthesis. In a typical procedure, wastewater-derived struvite and sodium borohydride are reacted in a solvent such as tetrahydrofuran (THF) nih.gov. The reaction conditions have been optimized to achieve a reasonable yield and high purity of ammonia borane nih.govfrontiersin.org.

The table below outlines the varied conditions and corresponding yields for the synthesis of ammonia borane from struvite.

EntryMolar Ratio (Struvite:NaBH₄)Solvent Volume (mL)Temperature (°C)Time (h)Yield (%)
11:130457221
21:160457219
31:130457221
81:260554814
91:360554812
Entry 3 utilized struvite obtained from wastewater. frontiersin.org

These findings underscore the potential to transform a recovered waste nutrient into a valuable energy storage compound.

Recycling and Reuse of Decomposed this compound Products (e.g., for Ammonium Removal)

The products of struvite decomposition, primarily magnesium hydrogen phosphate (newberyite), can be recycled and reused for ammonium removal from wastewater, creating a closed-loop system that enhances the economic and environmental sustainability of nutrient recovery processes.

The mechanism of ammonium removal by the decomposed product involves the reformation of struvite. The recycled magnesium hydrogen phosphate provides the necessary magnesium and phosphate ions, which then react with ammonium in the wastewater to precipitate as struvite again.

MgHPO₄(s) + NH₄⁺(aq) + 6H₂O(l) ⇌ MgNH₄PO₄·6H₂O(s) + H⁺(aq)

The efficiency of this recycling process is influenced by several factors, including the pH of the solution. For effective ammonium removal, the pH of the recycled decomposed product solution needs to be adjusted. Research has shown that adjusting the pH of the solution containing the decomposed product to 3 before recycling, and then maintaining a precipitation pH of 9, can lead to a 92% removal of ammonium-nitrogen from landfill leachate nih.gov.

The reusability of the decomposed product has been investigated in multiple cycles. In a five-step process, the initial ammonium recovery was 92%, which progressively decreased to 77% in the fifth stage nih.gov. This decline in efficiency is attributed to the loss of magnesium and phosphate ions in the supernatant at each step nih.gov.

The following table presents the ammonium-nitrogen recovery efficiency over multiple recycling cycles.

Recycling CycleNH₄⁺ Recovery (%)
192
2Not specified
3Not specified
4Not specified
577

Q & A

Q. What is the chemical composition and structural characterization of ammonium magnesium phosphate hydrate?

this compound (MgNH₄PO₄·6H₂O) is a hydrated crystalline salt with a hexahydrate structure. Its identification relies on techniques like X-ray diffraction (XRD) to confirm the lattice arrangement and thermogravimetric analysis (TGA) to quantify water content. Raman spectroscopy can detect vibrational modes of Mg²⁺-phosphate interactions, such as the symmetric PO₂⁻ stretch at ~1100 cm⁻¹ and Mg²⁺-O vibrations near 322 cm⁻¹ . The hexahydrate form is stable under ambient conditions but dehydrates upon heating, requiring controlled storage .

Q. What are the standard laboratory methods for synthesizing this compound?

Synthesis typically involves co-precipitation from aqueous solutions of magnesium salts (e.g., MgCl₂), ammonium ions (NH₄⁺), and phosphate sources (e.g., Na₂HPO₄). Key steps:

  • Adjust pH to 8–10 using ammonia to favor precipitation.
  • Maintain stoichiometric ratios (Mg:NH₄:PO₄ = 1:1:1) for purity.
  • Filter and wash precipitates with dilute ammonia to remove impurities like Na⁺ or Cl⁻ . Yield optimization requires monitoring ion concentrations and reaction kinetics, as excess NH₄⁺ can inhibit crystallization .

Q. How is the water of crystallization quantified in this compound?

Water content is determined via TGA, where mass loss between 30–200°C corresponds to the release of six H₂O molecules (~30% weight loss). Complementarily, Karl Fischer titration quantifies residual moisture post-dehydration. XRD confirms structural integrity after dehydration .

Advanced Research Questions

Q. How can Raman spectroscopy resolve Mg²⁺-phosphate binding modes in this compound?

Raman difference spectroscopy identifies innersphere Mg²⁺-PO₄³⁻ interactions by tracking shifts in the PO₂⁻ symmetric stretch (~1100 cm⁻¹) and low-frequency Mg²⁺-O vibrations (~322 cm⁻¹). Isotopic substitution (H₂¹⁸O or D₂O) validates assignments by altering vibrational frequencies. This method revealed that each Mg²⁺ coordinates with 4–5 water molecules in the hydrate, forming tetra- or pentahydrate complexes .

Q. What role does this compound play in environmental remediation, particularly nutrient recovery?

this compound (struvite) is recovered from wastewater to reclaim phosphorus and nitrogen. Key steps:

  • Adjust wastewater pH to 8.5–9.0 to precipitate struvite.
  • Use seed crystals to enhance crystallization efficiency.
  • Monitor competing ions (e.g., Ca²⁺) that form alternative precipitates (e.g., hydroxyapatite). Struvite’s slow-release fertilizing properties make it valuable for sustainable agriculture, though recovery efficiency depends on ionic composition and reactor design .

Q. How do computational methods like DFT elucidate reaction mechanisms involving this compound?

Density functional theory (DFT) models Mg²⁺-ligand interactions, such as Mg–H bond activation in catalytic processes. For example, DFT calculations revealed that Mg–H insertion into alkenes (e.g., 1-hexene) has an activation barrier of ~18.9 kcal/mol, with exothermic dimer dissociation driving reactivity. These insights guide experimental design for catalytic applications, such as anti-Markovnikov hydrosilylation .

Q. How can contradictory data in synthesis yields or crystallinity be resolved?

Discrepancies in yield or purity often arise from:

  • Ionic interference : Competing ions (Ca²⁺, Fe³⁺) can form alternative phosphates. Use chelating agents (e.g., EDTA) to sequester interferents .
  • pH variability : Automated titration ensures precise pH control during precipitation .
  • Hydration state : Characterize intermediates with XRD/TGA to confirm phase purity . Method validation through round-robin testing across labs is critical for reproducibility .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Characterization

TechniqueApplicationExample Data
XRDCrystal structureConfirms hexagonal P6₃ space group
RamanMg²⁺-phosphate bindingPeaks at 322 cm⁻¹ (Mg–O) and 1100 cm⁻¹ (PO₂⁻)
TGAHydration state30% mass loss at 200°C

Q. Table 2: Synthesis Optimization Parameters

ParameterOptimal RangeImpact
pH8.5–9.0Maximizes struvite precipitation
Mg:P ratio1:1Prevents MgHPO₄ impurities
Stirring rate150–200 rpmEnhances crystal uniformity

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Feasible Synthetic Routes

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